

Spectroscopic Analysis of Benzenopropanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzenopropanol

Cat. No.: B7769557

[Get Quote](#)

This guide provides an in-depth overview of the spectroscopic data for 3-phenyl-1-propanol (**benzenopropanol**), a key intermediate and fragrance component in various industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Spectroscopic Data Summary

The spectroscopic data for **benzenopropanol** is summarized below, providing key quantitative information for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.32 - 7.17	m	5H	C_6H_5-
3.66	t	2H	$-\text{CH}_2\text{-OH}$
2.70	t	2H	$\text{C}_6\text{H}_5\text{-CH}_2-$
1.89	p	2H	$-\text{CH}_2\text{-CH}_2\text{-CH}_2-$
1.59	s	1H	$-\text{OH}$

^{13}C NMR (Carbon-13 NMR): The ^{13}C NMR spectrum provides information about the different carbon environments in the molecule.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
141.9	$\text{C}1'$ (quaternary aromatic)
128.4	$\text{C}2', \text{C}6'$ or $\text{C}3', \text{C}5'$ (aromatic)
128.3	$\text{C}3', \text{C}5'$ or $\text{C}2', \text{C}6'$ (aromatic)
125.7	$\text{C}4'$ (aromatic)
62.1	$-\text{CH}_2\text{-OH}$
34.2	$\text{C}_6\text{H}_5\text{-CH}_2-$
32.1	$-\text{CH}_2\text{-CH}_2\text{-CH}_2-$

Infrared (IR) Spectroscopy

The IR spectrum of **benzenepropanol** reveals the presence of key functional groups.[\[1\]](#)

Wavenumber (cm ⁻¹)	Description of Vibration
3330 (broad)	O-H stretch (alcohol)
3080, 3060, 3025	C-H stretch (aromatic)
2930, 2860	C-H stretch (aliphatic)
1605, 1495, 1450	C=C stretch (aromatic ring)
1050	C-O stretch (primary alcohol)
745, 700	C-H out-of-plane bend (monosubstituted benzene)

Mass Spectrometry (MS)

The mass spectrum of **benzenepropanol** provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z = 136, corresponding to the molecular weight of **benzenepropanol** (C₉H₁₂O).[\[1\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
136	25	[C ₉ H ₁₂ O] ⁺ (Molecular Ion)
118	60	[M - H ₂ O] ⁺
117	100	[M - H ₂ O - H] ⁺
91	85	[C ₇ H ₇] ⁺ (Tropylium ion)
77	30	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **benzenepropanol** is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.[2][3]
- The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present.[2]
- A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).[4]

^1H NMR Spectroscopy:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.
- A standard one-pulse ^1H NMR experiment is performed.
- The free induction decay (FID) signal is acquired and then Fourier transformed to obtain the frequency-domain spectrum.
- The spectrum is phased, baseline corrected, and referenced to the TMS signal.
- Integration of the peaks is performed to determine the relative number of protons.

^{13}C NMR Spectroscopy:

- A higher concentration of the sample (50-100 mg in 0.7 mL of solvent) is generally required for ^{13}C NMR due to the lower natural abundance and gyromagnetic ratio of the ^{13}C nucleus. [3]
- A proton-decoupled ^{13}C NMR experiment is typically run to simplify the spectrum, resulting in single lines for each unique carbon atom.
- A larger number of scans are accumulated compared to ^1H NMR to achieve an adequate signal-to-noise ratio.[5]
- Data processing steps are similar to those for ^1H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

- A small amount of liquid **benzenepropanol** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- The plates are gently pressed together to create a thin liquid film.

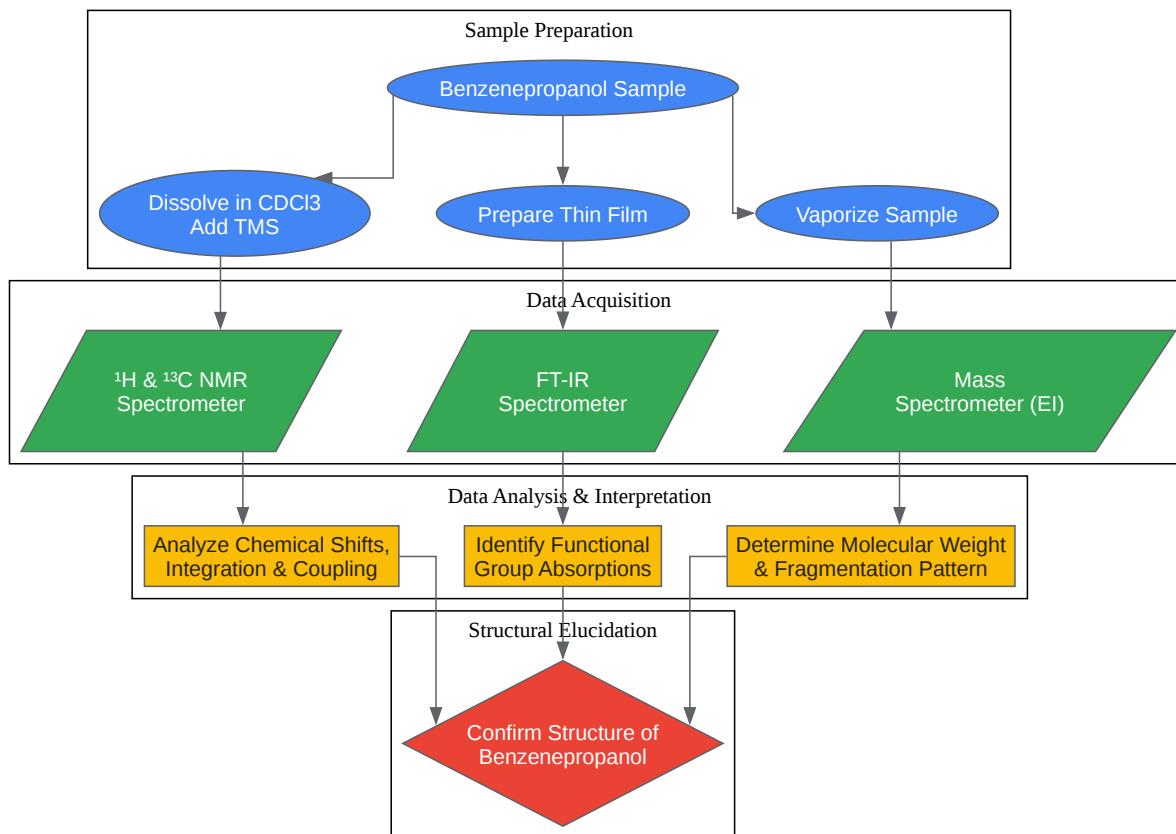
Data Acquisition:

- A background spectrum of the empty salt plates is first recorded.
- The sample holder with the prepared thin film is then placed in the IR spectrometer.
- The sample is scanned with infrared radiation, and the transmitted radiation is detected.
- The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

- A small amount of the **benzenepropanol** sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).^[6]
- This causes the molecules to lose an electron, forming positively charged molecular ions (M^+).^[6]


Mass Analysis and Detection:

- The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

- A detector records the abundance of each ion at a specific m/z value.
- The data is plotted as a mass spectrum, showing the relative intensity of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **benzenepropanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **benzenepropanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzenepropanol | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 5. chem.uiowa.edu [chem.uiowa.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of Benzenepropanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7769557#spectroscopic-data-for-benzenepropanol-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com